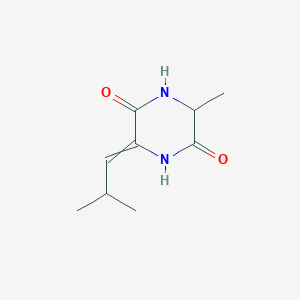
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- is a compound that features a unique combination of a benzenediol and an indole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole ring, which is a common structural motif in many natural products and pharmaceuticals, adds to its importance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- typically involves the coupling of a benzenediol derivative with a brominated indole. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole ring . The bromination of the indole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by bromination. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- undergoes various chemical reactions, including:
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact mechanism depends on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediol, 2-(5-fluoro-1H-indol-3-yl)-: Similar structure but with a fluorine atom instead of bromine.
1,4-Benzenediol, 2-(5-chloro-1H-indol-3-yl)-: Contains a chlorine atom instead of bromine.
1,4-Benzenediol, 2-(5-iodo-1H-indol-3-yl)-: Features an iodine atom in place of bromine.
Uniqueness
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .
Propiedades
Número CAS |
647862-32-6 |
|---|---|
Fórmula molecular |
C14H10BrNO2 |
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
2-(5-bromo-1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C14H10BrNO2/c15-8-1-3-13-10(5-8)12(7-16-13)11-6-9(17)2-4-14(11)18/h1-7,16-18H |
Clave InChI |
WOISPQZNJZDCKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C2=CNC3=C2C=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


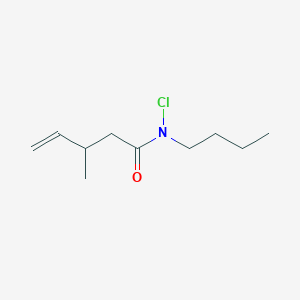
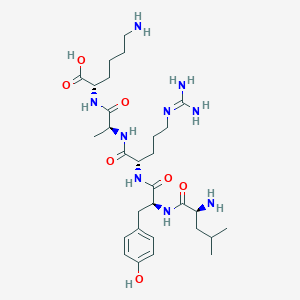
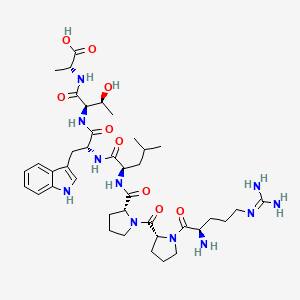
![Azireno[2,3-c]imidazo[4,5,1-ij]quinoline](/img/structure/B12585667.png)
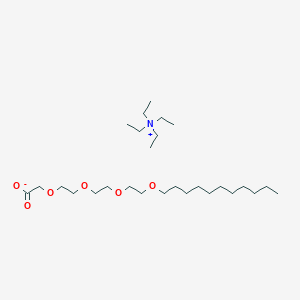

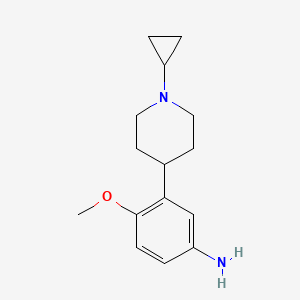
![5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585694.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide](/img/structure/B12585703.png)
![Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether](/img/structure/B12585704.png)
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12585711.png)

